4-Chloroquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROCQRVPMDNMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345078 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32435-60-2 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Mechanistic Investigations of 4 Chloroquinolin 3 Ol and Analogous Structures
Conventional and Contemporary Synthetic Approaches to Quinoline (B57606) and Chloroquinoline Derivatives
The enduring relevance of classical quinoline syntheses lies in their conceptual simplicity and their ability to generate a wide array of substituted quinoline derivatives from readily available starting materials. These reactions have been refined over the years, with modern iterations often employing new catalytic systems or reaction conditions to improve efficiency and sustainability. nih.gov
Classical Condensation Reactions
The following subsections will explore five of the most prominent classical methods for quinoline synthesis: the Gould–Jacob reaction, the Friedlander synthesis, the Skraup synthesis, the Doebner–von Miller reaction, and the Pfitzinger reaction. Each of these named reactions offers a distinct pathway to the quinoline core and has been instrumental in the development of medicinal and materials chemistry.
The Gould-Jacobs reaction is a versatile method for the preparation of quinolines and, particularly, 4-hydroxyquinoline derivatives. wikipedia.org The reaction sequence commences with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate, which results in the formation of an anilidomethylenemalonic ester. wikipedia.orgwikiwand.com This is followed by a thermal cyclization, often requiring high temperatures (above 250 °C), to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comnih.gov Subsequent saponification and decarboxylation afford the 4-hydroxyquinoline. wikipedia.org
The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack by the aniline nitrogen on the ethoxymethylenemalonate, leading to the substitution of the ethoxy group. wikipedia.orgwikiwand.com The subsequent cyclization is a 6-electron electrocyclic reaction, which is followed by tautomerization to the more stable 4-oxo form. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| Aniline or substituted aniline | Alkoxy methylenemalonic ester | 4-Hydroxyquinoline derivative | High-temperature cyclization; yields 4-hydroxyquinolines |
| 5-Aminoindole | Diethyl ethoxymethylenemalonate | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | Used to synthesize complex heterocyclic systems |
Modern adaptations of the Gould-Jacobs reaction have focused on improving reaction conditions. For instance, the use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields. ablelab.euresearchgate.net An example of a chloroquinoline derivative synthesized via this method is 4,7-dichloroquinoline. wikipedia.org
First reported by Paul Friedländer in 1882, the Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. alfa-chemistry.comwikipedia.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. alfa-chemistry.comorganic-chemistry.org This condensation can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium tert-butoxide). alfa-chemistry.comjk-sci.com
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. alfa-chemistry.comwikipedia.org The second pathway begins with the formation of a Schiff base between the o-aminoaryl carbonyl and the other carbonyl compound, which then undergoes an intramolecular aldol condensation and subsequent dehydration to form the quinoline ring. wikipedia.org The reaction is generally used to prepare 2-substituted quinoline derivatives. pharmaguideline.com
| Catalyst Type | Catalyst Examples | Reactant 1 | Reactant 2 | Product |
| Acid | Trifluoroacetic acid, p-toluenesulfonic acid, H2SO4 | o-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Substituted quinoline |
| Base | Sodium hydroxide, potassium tert-butoxide, DBU | o-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Substituted quinoline |
| Other | Iodine, Lewis acids, Gold catalysts | o-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Substituted quinoline |
The versatility of the Friedländer synthesis has been enhanced by the development of new catalytic systems, including the use of iodine and various Lewis acids, which can promote the reaction under milder conditions. alfa-chemistry.comwikipedia.org This reaction has significant applications in the synthesis of bioactive heterocyclic derivatives. nih.gov
The Skraup synthesis, named after Czech chemist Zdenko Hans Skraup, is a classic method for producing quinoline itself. wikipedia.org The archetypal reaction involves heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgslideshare.net The reaction is known for being highly exothermic and sometimes violent, often requiring the presence of a moderator like ferrous sulfate. wikipedia.org
The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comiipseries.org This is followed by a Michael addition of the aniline to the acrolein. pharmaguideline.com The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized by nitrobenzene to yield quinoline. pharmaguideline.comiipseries.org
| Reactant 1 | Reactant 2 | Acid | Oxidizing Agent | Product |
| Aniline | Glycerol | Concentrated Sulfuric Acid | Nitrobenzene | Quinoline |
| Substituted Aniline | Glycerol | Concentrated Sulfuric Acid | Arsenic Acid | Substituted Quinoline |
| 8-Aminoquinoline | Glycerol | Concentrated Sulfuric Acid | Nitrobenzene | 1,10-Phenanthroline |
Variations of the Skraup synthesis have been developed to improve safety and efficiency, such as the use of ionic liquids as a medium and microwave irradiation. nih.goviipseries.org The reaction can also be used to synthesize more complex fused heterocyclic systems, such as 1,10-phenanthroline from 8-aminoquinoline. iipseries.org
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with studies involving carbon isotope scrambling suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov This proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl. The resulting intermediate then fragments into an imine and a saturated ketone, which then recombine to form the quinoline product after cyclization, dehydration, and oxidation. wikipedia.orgnih.gov This method is particularly useful for synthesizing 2,4-disubstituted quinoline derivatives. iipseries.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aniline | α,β-Unsaturated carbonyl compound | Brønsted or Lewis acid | Substituted quinoline |
| Aniline | Two carbonyl compounds (in situ aldol condensation) | Acid | Substituted quinoline |
The Beyer method, a variation of this reaction, generates the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. wikipedia.org The Doebner-von Miller reaction has been used in the synthesis of chloroquinoline-2-chalcones. nih.gov
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that produces substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond of isatin to form a keto-acid intermediate. wikipedia.orgijsr.net
The mechanism proceeds with the reaction of the keto-acid intermediate with a ketone or aldehyde to form an imine, which is in equilibrium with its enamine tautomer. wikipedia.orgijsr.net The enamine then undergoes an intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid derivative. wikipedia.orgijsr.net
| Reactant 1 | Reactant 2 | Base | Product |
| Isatin | Carbonyl compound (ketone or aldehyde) | Potassium hydroxide | Substituted quinoline-4-carboxylic acid |
| N-acyl isatin | Base | Potassium hydroxide | 2-Hydroxy-quinoline-4-carboxylic acid |
The Pfitzinger reaction is a valuable tool for accessing quinoline-4-carboxylic acids, which are important intermediates in medicinal chemistry. ijsr.net The Halberkann variant of the reaction, using N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Conrad–Limpach Synthesis
The Conrad–Limpach synthesis, first reported in 1887, is a foundational method for the preparation of 4-hydroxyquinolines. wikipedia.org The reaction proceeds through the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The mechanism involves two key thermal stages. Initially, at a lower temperature, the aniline reacts with the β-ketoester to form a Schiff base. The second stage, which is the rate-determining step, requires significantly higher temperatures (approximately 250 °C) to facilitate an electrocyclic ring closure, or annulation, to form the quinoline ring. wikipedia.org
The mechanism commences with the nucleophilic attack of the aniline on the keto group of the β-ketoester. This is followed by dehydration to yield the Schiff base intermediate. Subsequent keto-enol tautomerization and the high-temperature electrocyclization lead to the formation of the heterocyclic ring. The final steps involve the elimination of an alcohol molecule and tautomerization to yield the 4-hydroxyquinoline product. wikipedia.org It is widely accepted that the product exists in a tautomeric equilibrium, with the 4-quinolone (keto) form predominating over the 4-hydroxyquinoline (enol) form. wikipedia.org The efficiency of the high-temperature cyclization step has been shown to improve significantly, with yields increasing from below 30% to as high as 95%, when conducted in an inert solvent such as mineral oil, as opposed to neat conditions. wikipedia.org
For the specific synthesis of 4-chloroquinolin-3-ol, this method would necessitate the use of appropriately substituted precursors, such as a chloro-substituted aniline and a β-ketoester capable of yielding the 3-ol functionality, or subsequent functionalization of the resulting quinolone ring.
Combes Synthesis
The Combes synthesis, reported in 1888, provides a route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgwikiwand.com This method is particularly noted for its utility in preparing 2,4-substituted quinolines. wikipedia.orgiipseries.org The reaction is initiated by the condensation of the aniline with the β-diketone, which, after the loss of water, forms an enamine intermediate. youtube.comslideshare.net This enamine then undergoes an acid-catalyzed cyclodehydration to furnish the final quinoline product. youtube.com
The mechanism involves the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack from the aniline. Subsequent proton transfer and dehydration generate a Schiff base, which tautomerizes to the more stable enamine. wikipedia.orgwikiwand.com The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine, followed by a final dehydration step to yield the aromatic quinoline ring. wikipedia.orgwikiwand.com Concentrated sulfuric acid is a commonly employed catalyst for this process. wikipedia.org
The regioselectivity of the Combes synthesis is a critical consideration, as the use of unsymmetrical β-diketones can lead to isomeric products. The outcome is governed by both steric and electronic effects of the substituents on both the aniline and diketone reactants, which influence the initial nucleophilic addition and the subsequent electrophilic aromatic annulation step. wikipedia.org
| Aniline Substituent | Diketone R Group | Major Regioisomer Product |
|---|---|---|
| Methoxy-substituted | Increased bulk | 2-CF₃-quinolines |
| Chloro- or Fluoro-substituted | - | 4-CF₃-quinolines |
Camps Reaction
The Camps reaction, also known as the Camps cyclization, is a chemical process that converts an o-acylaminoacetophenone into a hydroxyquinoline derivative upon treatment with a base, such as sodium hydroxide. wikipedia.orgchem-station.com A notable feature of this reaction is its potential to yield two different hydroxyquinoline isomers, with the relative ratio of the products being dependent on the specific reaction conditions and the structure of the starting material. wikipedia.org
The reaction proceeds via an intramolecular condensation. The base facilitates the deprotonation of the α-carbon to the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion to form a six-membered ring. Subsequent dehydration leads to the formation of the quinoline ring system. Similar to the Conrad-Limpach synthesis, the product is often represented as the hydroxyquinoline (enol form), but it is understood that the quinolone (keto form) is the predominant tautomer in both solid and solution states. wikipedia.org
Snieckus Reaction
The Snieckus reaction, more broadly known as Directed ortho Metalation (DoM), is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction is not a de novo synthesis of the quinoline ring itself, but rather a method for introducing substituents at specific positions on a pre-existing aromatic or heteroaromatic ring. The principle relies on the use of a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to a strong organolithium base, typically n-butyllithium. wikipedia.org
The mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic heteroatom of the DMG. wikipedia.org This coordination brings the organolithium base into close proximity to the ortho-proton, increasing its kinetic acidity and facilitating its abstraction. This generates a stabilized ortho-lithiated species. nih.govorganic-chemistry.org This aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, resulting in the formation of a 1,2-disubstituted aromatic product with high regioselectivity. wikipedia.orgnih.gov
Common DMGs are ranked by their directing power, with tertiary amides and O-carbamates being among the strongest. nih.govorganic-chemistry.org This methodology could be applied to synthesize a highly substituted aniline precursor, which could then undergo cyclization to form a complex quinoline, or to directly functionalize a quinoline ring bearing a suitable DMG.
Modern Catalytic and Strategic Syntheses
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govfiveable.me Reactions such as the Suzuki-Miyaura (organoboron), Heck (alkene), and Negishi (organozinc) couplings are widely used in the synthesis and functionalization of heterocyclic compounds, including quinolines. nih.govresearchgate.netnobelprize.org
The Suzuki-Miyaura reaction, for example, couples an organic halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org The catalytic cycle is generally understood to involve three primary steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a chloroquinoline), forming a Pd(II) intermediate.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and requiring the presence of a base.
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. fiveable.menih.gov
These reactions are invaluable for the functionalization of the quinoline scaffold. A pre-formed haloquinoline, such as a 4-chloroquinoline (B167314) derivative, can serve as the electrophilic partner, allowing for the introduction of a diverse array of substituents at the 4-position. The mild reaction conditions tolerate a wide variety of functional groups, making this a powerful strategy for the late-stage diversification of complex molecules. nobelprize.org
| Component | Example | Function |
|---|---|---|
| Electrophile | 4-Chloroquinoline | Provides the quinoline backbone and site for coupling. |
| Nucleophile | Phenylboronic acid | Provides the group to be added to the quinoline. |
| Catalyst | Pd(PPh₃)₄, [(dppf)PdCl₂] | Facilitates the C-C bond formation. nih.gov |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. nih.gov |
| Solvent | 1,4-Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. nih.gov |
Mitsunobu Reaction for Functionalization
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a wide range of other functional groups, including esters, ethers, and azides. wikipedia.orgorganic-chemistry.org The reaction is characterized by its mild conditions and, most notably, by the stereochemical inversion of the alcohol's carbon center, which occurs via an Sₙ2 mechanism. organic-chemistry.org The classic reagents for this transformation are triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction mechanism is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. wikipedia.org This intermediate deprotonates the acidic pronucleophile (e.g., a carboxylic acid). The alcohol is then activated by the phosphonium species, converting the hydroxyl group into a good leaving group. Finally, the conjugate base of the pronucleophile displaces the activated oxygen in an Sₙ2 fashion. organic-chemistry.org
In the context of quinoline chemistry, the Mitsunobu reaction can be employed to functionalize hydroxyquinolines (quinolinols). For a molecule like this compound, the 3-hydroxyl group can be converted into various other functionalities. However, a significant challenge when applying this reaction to quinolinols is the potential for competitive N-alkylation versus the desired O-alkylation, due to the nucleophilicity of the ring nitrogen. researchgate.net The selectivity between these two pathways is often sensitive to the reaction solvent, the specific reagents used, and the relative positions of the hydroxyl group and the ring nitrogen. researchgate.net Careful optimization is therefore required to achieve the desired functionalization at the hydroxyl position.
Green Chemistry Principles in Chloroquinoline Synthesis
The integration of green chemistry principles into the synthesis of chloroquinolines aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov This approach has led to significant innovations in reaction protocols, including the use of alternative energy sources, solvent-free conditions, and the design of highly efficient one-pot reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering substantial advantages over conventional heating methods. rsc.org The primary mechanism, dielectric heating, allows for rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govrsc.org
In the synthesis of chloroquinoline analogs, microwave irradiation has been successfully employed to drive various reactions. For instance, the synthesis of piperidine-containing quinolinyl thiosemicarbazones was achieved in excellent yields (89–98%) within just 3–5 minutes under microwave irradiation, a significant improvement over conventional heating which resulted in lower yields. nih.gov Another study demonstrated the synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline and phenols, achieving excellent yields (72-82%) in only 10 minutes using microwave energy in an ionic liquid. nih.gov The combination of multicomponent reactions with microwave assistance provides a rapid and cost-efficient strategy for preparing diverse libraries of quinoline-based compounds. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolone Derivatives
| Product | Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|---|
| Quinoline-fused 1,4-benzodiazepines | Cyclocondensation | Not specified, 62-65% | 5 min, 92-97% | rsc.orgnih.gov |
| 7-Chloro-4-phenoxyquinolines | SNAr | Not specified | 10 min, 72-82% | nih.gov |
| Quinolinyl thiosemicarbazones | Condensation | Longer reaction time, ~10% lower yield | 3-5 min, 89-98% | nih.gov |
This table provides an interactive comparison of reaction efficiency between conventional heating and microwave-assisted protocols for the synthesis of various quinoline derivatives.
Conducting reactions without a solvent, often referred to as "neat" conditions, is a core principle of green chemistry that reduces waste and eliminates the environmental and safety hazards associated with volatile organic compounds. mdpi.com These reactions are often, though not always, paired with microwave irradiation to facilitate the mixing and heating of solid reactants.
For example, a solvent-free, microwave-assisted, three-component reaction of anilines, aryl aldehydes, and styrene in the presence of p-sulfonic acid calix mdpi.comarene catalyst yielded various quinoline derivatives in moderate to good yields (40–68%). nih.gov The removal of solvent in the synthesis of a chloroquine (B1663885) photoaffinity probe under microwave irradiation improved the reaction yield to 63%. mdpi.com These methods demonstrate that eliminating solvents can lead to cleaner reactions and improved efficiency.
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the reactants. mdpi.comnih.govwiley.com This approach is characterized by high atom economy, operational simplicity, and efficiency, making it an ideal strategy for generating molecular diversity in drug discovery. nih.govresearchgate.net Several classical MCRs have been adapted for the synthesis of the quinoline scaffold.
Passerini Reaction: This three-component reaction involves an isocyanide, an oxo compound (like an aldehyde or ketone), and a carboxylic acid. A study reported the synthesis of new alkyne-2-chloroquinolines in moderate yields (40%–65%) via the Passerini reaction of 2-chloroquinoline-3-carboxaldehyde, an isocyanide, and either propynoic or pentynoic acid under mild, green conditions. mdpi.com
Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com
Povarov Reaction: This is a [4+2] cycloaddition reaction used to synthesize tetrahydroquinolines, which can be subsequently oxidized to quinolines. An iodine-catalyzed Povarov-type reaction involving arylamines, methylketones, and α-ketoesters has been described for the synthesis of 2,4-disubstituted quinolines. mdpi.com
The application of MCRs significantly streamlines the synthesis of complex chloroquinoline analogs by reducing the number of synthetic steps and purification procedures. nih.gov
The use of transition metals as catalysts, while highly effective, can lead to product contamination with toxic metal residues and add to the cost and environmental burden of a synthetic process. Consequently, metal-free catalytic systems are a significant area of research in green chemistry. mdpi.comnih.gov
Several metal-free strategies for quinoline synthesis have been developed:
Iodine-Catalyzed Reactions: Molecular iodine has been used to catalyze the synthesis of quinolines. One method involves an I2-DMSO system to convert aspartates or phenylalanines and anilines into quinoline derivatives through a formal [3+2+1] annulation. organic-chemistry.org
Radical-Promoted Cyclization: N-bromosuccinamide (NBS) can mediate a visible-light-promoted radical reaction of propenoates to form substituted quinolines via the cyclization of a radical imine intermediate. mdpi.com
Brønsted Acid Catalysis: A metal-free methodology for the C-8 functionalization of quinoline N-oxide with ynamides proceeds via a Brønsted acid-catalyzed Friedel–Crafts reaction. rsc.org
Superacid Catalysis: Trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA) can act as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to construct quinoline scaffolds. mdpi.com
These approaches offer environmentally benign alternatives to traditional metal-catalyzed methods for synthesizing chloroquinoline structures. nih.gov
Cyclization and Rearrangement Pathways
The construction of the quinoline ring system is fundamentally a process of cyclization. Various strategies have been devised to efficiently form the bicyclic core, often involving intramolecular reactions of suitably functionalized precursors.
A notable method for forming 4-chloroquinolines is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. In this reaction, trimethylsilyl chloride (TMSCl) in nitromethane mediates a reaction cascade that efficiently produces a range of 4-chloro-2-substituted quinolines. rsc.org Another innovative approach involves a sequential Michael addition and iodine-mediated desulfurative cyclization of o-aminothiophenol and 1,3-ynones to yield quinolines under mild conditions. rsc.org
Rearrangement reactions also play a role in the synthesis of quinoline scaffolds. For example, the Beckmann rearrangement of ketoximes, catalyzed by triflic anhydride (Tf2O), has been utilized to synthesize quinolines from substituted ketoximes and alkynes. mdpi.com Photorearrangement reactions, such as the Hofmann-Martius type rearrangement, have been investigated for N-alkylanilines, which are structurally related to quinoline precursors, demonstrating the potential for light-induced transformations in this chemical space. nih.gov
Reductive Functionalization Strategies
Functionalization of the quinoline core is crucial for modulating its chemical and biological properties. Reductive functionalization specifically targets the dearomatization of the heterocyclic ring, providing access to dihydro- and tetrahydroquinoline derivatives. The regioselective 1,2-reduction of quinolines to yield 1,2-dihydroquinolines is particularly challenging, as hydrogenation often leads to the thermodynamically more stable tetrahydroquinoline products. acs.org
A copper-catalyzed system using ammonia borane as a hydrogen source has been developed for the efficient and selective 1,2-reduction of quinolines under mild, room temperature conditions. This method tolerates a wide range of functional groups. For instance, quinolines with electron-withdrawing groups are well-tolerated, and even a carbonyl group on the quinoline ring can be simultaneously reduced along with the 1,2-reduction of the ring itself. acs.org The resulting 1,2-dihydroquinolines can be subsequently functionalized, for example, by N-acetylation. acs.org
Broader C-H functionalization strategies offer a powerful tool for directly introducing various functional groups onto the quinoline ring without pre-functionalization, thereby improving atom and step economy. rsc.orgrsc.org These methods can be catalyzed by transition metals or proceed via metal-free pathways, allowing for the precise modification of specific positions on the quinoline scaffold. nih.gov
Synthesis of Key Intermediates (e.g., Ethyl 4-chloroquinoline-3-carboxylate, 2-Chloroquinolin-3-carbaldehyde)
The synthesis of key intermediates is fundamental for the construction and subsequent transformation of more complex quinoline derivatives. Ethyl 4-chloroquinoline-3-carboxylate and 2-chloroquinolin-3-carbaldehyde are two such versatile synthons, providing access to a wide array of functionalized quinoline systems.
Ethyl 4-chloroquinoline-3-carboxylate is commonly synthesized from its 4-hydroxy or 4-oxo precursors. A prevalent method involves the treatment of ethyl 4-hydroxyquinoline-3-carboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comorgsyn.org This reaction effectively converts the hydroxyl group at the C4 position into a chloro group, a good leaving group for subsequent nucleophilic substitution reactions. The general synthesis involves heating the 4-hydroxy ester with neat POCl₃. researchgate.net An alternative approach involves a cyclopropanation-ring expansion sequence starting from 3-chloroindoles and α-halodiazoacetates, which yields the target ester. beilstein-journals.org
2-Chloroquinolin-3-carbaldehyde is most frequently prepared via the Vilsmeier-Haack reaction. ijsr.net This reaction utilizes N-arylacetamides (acetanilides) as starting materials, which undergo cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide, DMF). rsc.orgresearchgate.net The mechanism involves the formation of a reactive electrophilic iminium species from POCl₃ and DMF, which attacks the electron-rich aromatic ring of the acetanilide. This is followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloroquinolin-3-carbaldehyde structure. rsc.org The reaction conditions can be optimized by varying the molar proportions of the reagents and the temperature. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization and improves the yield. researchgate.net
Below is a summary of common synthetic methods for these key intermediates.
| Intermediate Compound | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Yield (%) |
| Ethyl 4-chloroquinoline-3-carboxylate | Ethyl 4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Refluxing in neat POCl₃ | High |
| 3-Chloroindole, Bromo- or Chloro-ethyldiazoacetate (Br/Cl-EDA) | Rh₂(OAc)₄ | DCM or Toluene solvent | 50-52 beilstein-journals.org | |
| 2-Chloroquinolin-3-carbaldehyde | Substituted Acetanilide | POCl₃, DMF (Vilsmeier Reagent) | 0-5°C initially, then heating to ~90°C | Moderate to Good |
| N-Arylacetamide | Phosphorus pentachloride (PCl₅), DMF | Heating at 120°C for 4 hours | Good rsc.org |
Elucidation of Reaction Mechanisms for this compound Transformations
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-chloroquinoline derivatives. wikipedia.org This mechanism is distinct from Sₙ1 and Sₙ2 reactions and proceeds via a two-step addition-elimination sequence. pressbooks.pub The reaction is facilitated in heteroaromatic systems like quinoline because the ring nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack. researchgate.netbyjus.com
The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group (the C4 position). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge of this complex is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization. researchgate.net
In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product. pressbooks.pub The efficiency of the SNAr reaction is highly dependent on the nature of the nucleophile and the presence of other substituents on the quinoline ring. researchgate.net
Key steps of the SNAr mechanism for this compound:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C4 carbon, breaking the aromatic π-system and forming a tetrahedral intermediate.
Formation of Meisenheimer Complex: The resulting anionic σ-complex (Meisenheimer complex) is stabilized by resonance, with the negative charge delocalized across the ring and onto the ring nitrogen.
Elimination of Leaving Group: The chloride ion is eliminated, and the π-system of the aromatic ring is reformed.
Electrophilic and Nucleophilic Addition Reactions
While substitution is the dominant reaction type for aromatic systems, addition reactions can also occur under specific conditions.
Nucleophilic Addition: The quinoline ring itself can undergo nucleophilic addition, typically at the C2 or C4 positions, due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org In intermediates like 2-chloroquinolin-3-carbaldehyde, the aldehyde group is a prime site for nucleophilic addition. rsc.org Nucleophiles such as amines, hydrazines, or active methylene compounds can add to the carbonyl carbon. semanticscholar.orgnih.gov This addition is often the first step in a sequence leading to a more complex cyclized product, where the initial adduct undergoes a subsequent intramolecular reaction. rsc.org
Electrophilic Addition: True electrophilic addition across the double bonds of the quinoline ring is energetically unfavorable as it would disrupt the stable aromatic system. wikipedia.org Therefore, electrophilic attack on the quinoline ring almost invariably leads to electrophilic aromatic substitution, where a hydrogen atom is replaced by the electrophile. The benzene (B151609) portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine (B92270) ring, with substitution favoring the 5 and 8 positions. quora.comyoutube.com The 3-ol group in this compound is an electron-donating group, which would further activate the ring towards electrophilic attack.
Cyclization and Dehydration Reaction Mechanisms
Cyclization Reactions: The bifunctional nature of this compound and its derivatives allows for various intramolecular and intermolecular cyclization reactions. For instance, in derivatives like 2-chloroquinoline-3-carbaldehyde (B1585622), reactions with dinucleophiles can lead to the formation of new fused heterocyclic rings. semanticscholar.org The mechanism often involves an initial nucleophilic addition at the aldehyde followed by an intramolecular SNAr reaction where the chloro group is displaced by an internal nucleophile. semanticscholar.org Such intramolecular cyclizations are a powerful tool for constructing complex polycyclic aromatic systems. nih.govorganic-chemistry.orgnih.gov
Dehydration Reaction Mechanisms: The hydroxyl group at the C3 position of this compound can undergo acid-catalyzed dehydration, a classic reaction of alcohols. libretexts.orglibretexts.org The mechanism typically proceeds via an E1 pathway for secondary and tertiary alcohols. unacademy.comyoutube.com
The mechanistic steps are as follows:
Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄), the lone pair of electrons on the hydroxyl oxygen attacks a proton, forming a protonated alcohol (an alkyloxonium ion). libretexts.org This is a fast and reversible step.
Formation of a Carbocation: The C-O bond in the alkyloxonium ion is weakened, and water, a very good leaving group, departs. This is the slow, rate-determining step and results in the formation of a secondary carbocation at the C3 position. unacademy.com
Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon (either C2 or C4). The electrons from the C-H bond then form a new π bond, resulting in an alkene and regenerating the acid catalyst. docbrown.info
Photochemical Reaction Mechanisms (e.g., Electron-Transfer Induced Photo-oxidation)
Photochemical reactions provide pathways for transformations that are not accessible under thermal conditions. For quinoline derivatives, photoinduced electron-transfer (PET) is a significant mechanistic pathway. youtube.com
In a typical photo-oxidation mechanism, the this compound molecule first absorbs a photon of light, promoting it to an electronically excited state. youtube.com In this excited state, the molecule is a much stronger oxidizing and reducing agent than in its ground state.
The mechanism for electron-transfer induced photo-oxidation can be generalized as:
Photoexcitation: The quinoline derivative (Q) absorbs light (hν) to form an excited state (Q). Q + hν → Q
Electron Transfer: The excited molecule (Q) can act as an electron donor. It transfers an electron to an acceptor, which is often molecular oxygen (O₂), to form a quinoline radical cation (Q•⁺) and a superoxide radical anion (O₂•⁻). youtube.comyoutube.com Q + O₂ → Q•⁺ + O₂•⁻
Subsequent Reactions: The highly reactive quinoline radical cation can then undergo various reactions, such as deprotonation, reaction with nucleophiles (like water), or further oxidation, leading to the final oxidized products. nih.gov The regioselectivity of these subsequent reactions can be influenced by the spin density distribution in the intermediate radical cation. nih.gov
This process is fundamental in understanding the photodegradation of quinoline-based compounds and can be harnessed for synthetic purposes to create novel oxidized structures. mdpi.com
Iii. Advanced Analytical and Computational Investigations of 4 Chloroquinolin 3 Ol and Its Analogs
Quantum Chemical and Computational Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in predicting the molecular properties of quinoline (B57606) derivatives. uantwerpen.bearabjchem.org These methods allow for a detailed exploration of the molecule's electronic landscape, providing a basis for understanding its behavior in chemical reactions and biological interactions.
DFT has been widely used to investigate the properties of quinoline derivatives due to its favorable balance between computational cost and accuracy. nih.gov Calculations are often performed using specific functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to optimize molecular geometries and compute various electronic and spectroscopic parameters. nih.govijcce.ac.irdergipark.org.tr
Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For 4-chloroquinolin-3-ol, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine key bond lengths and angles. These calculated parameters are often in close agreement with experimental data obtained from X-ray crystallography, validating the computational approach.
For instance, single-crystal X-ray diffraction studies of this compound show it crystallizes in the monoclinic space group P2₁/c. The molecule exhibits a planar conformation with the hydroxyl group at position 3 forming an intramolecular hydrogen bond with the adjacent chlorine atom.
Table 1: Comparison of Experimental and DFT-Calculated Geometric Parameters for this compound
| Parameter | Experimental Value (Å) | Calculated Value (Å) (B3LYP/6-311++G(d,p)) |
| C3–O | 1.302 | 1.2956 |
| C–Cl | 1.745 | 1.732 |
| O–H | 0.972 | 0.983 |
This table presents a comparison of bond lengths for this compound obtained from experimental X-ray diffraction and theoretical DFT calculations.
The good correlation between the experimental and calculated values confirms the reliability of the DFT method for predicting the geometry of this class of compounds.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net
For this compound, the HOMO is reportedly localized on the chlorine and hydroxyl groups, while the LUMO is distributed across the quinoline π-system. The calculated HOMO-LUMO gap for this molecule is 4.43 eV. This value provides insight into the charge transfer transitions observed in its UV-vis spectrum. Studies on analogous quinoline derivatives show that substitutions on the quinoline ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. arabjchem.orgajchem-a.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available in specified sources |
| LUMO | Data not available in specified sources |
| HOMO-LUMO Gap (ΔE) | 4.43 |
This table shows the calculated HOMO-LUMO energy gap for this compound. Specific HOMO and LUMO energy values were not provided in the searched literature.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies. uni-muenchen.de
In the case of this compound, NBO analysis reveals strong hyperconjugative interactions that contribute to its stability. A significant interaction is observed between a lone pair (LP) of the oxygen atom and the antibonding orbital (σ) of the C3–Cl bond, with a stabilization energy of 28.5 kJ mol⁻¹. Another notable delocalization occurs from the π orbital of the C2–C3 bond to the π orbital of the C4–C5 bond, with a stabilization energy of 15.7 kJ mol⁻¹. These interactions indicate a significant degree of electron delocalization within the quinoline system, which influences its reactivity and electronic properties. arabjchem.org
Table 3: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |
| LP(O) | σ(C3–Cl) | 28.5 |
| π(C2–C3) | π(C4–C5) | 15.7 |
This table highlights key hyperconjugative interactions and their stabilization energies in this compound as determined by NBO analysis.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. libretexts.org In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For quinoline derivatives, MEP analysis is instrumental in predicting intermolecular interactions and reactivity patterns. uantwerpen.bearabjchem.org In this compound, the electronegative oxygen and chlorine atoms are expected to create regions of negative electrostatic potential, making them sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group would, in turn, represent a region of positive potential. These maps are valuable in understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net
Fukui functions are a concept within DFT used to describe the sensitivity of the electron density of a molecule to a change in the number of electrons. scm.com They are used to identify the most reactive sites for nucleophilic and electrophilic attacks. nih.gov The Fukui function for a nucleophilic attack (f+) indicates the sites where an additional electron is most likely to reside, while the Fukui function for an electrophilic attack (f-) points to the sites from which an electron is most easily removed. faccts.de
For quinoline and its derivatives, Fukui function analysis has been used to pinpoint the specific atoms most involved in chemical reactions. uantwerpen.beresearchgate.net For a molecule like this compound, this analysis would help in predicting the regioselectivity of various reactions. For instance, the analysis could reveal whether the aromatic rings or the heteroatoms are more susceptible to different types of chemical attack. Such studies on related quinoline systems have shown that the nitrogen-containing ring often plays a key role in the molecule's reactivity. researchgate.net
Spectroscopic Characterization Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its diamagnetic ground state, this compound does not possess any unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy can be a powerful tool to study paramagnetic species derived from this compound, such as its radical ions or complexes with paramagnetic metal ions. The generation of these species allows for the investigation of their electronic structure and environment.
For instance, the formation of a semiquinone-type radical anion from a quinoline-dione derivative has been confirmed by the observation of an unresolved EPR spectrum with an isotropic g-value of 2.0039. acs.org This indicates the presence of a stable radical species. Similarly, studies on the radical anion of quinoline N-oxide have been successfully conducted, allowing for the assignment of hyperfine splittings to various protons within the ring structure. chemrxiv.org
Furthermore, the complexation of quinoline derivatives with paramagnetic metal ions, such as copper(II), can yield valuable information through EPR spectroscopy. The EPR spectrum of a Cu(II) complex with a [(7-chloroquinolin-4-yl)amino]acetophenone ligand, for example, indicated a probable distorted tetrahedral coordination geometry around the copper ion. researchgate.net In other instances, the EPR spectra of copper(II) complexes with Schiff base ligands derived from quinoline have provided insights into the geometry and magnetic interactions within the complexes. bohrium.com
Although direct EPR studies on this compound radicals have not been reported, the existing literature on related quinoline systems demonstrates the potential of this technique. Future investigations could involve the electrochemical or chemical generation of the this compound radical to study its spin density distribution, or the synthesis of its complexes with paramagnetic metals to probe the coordination environment and metal-ligand interactions.
X-ray Crystallographic Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific, publicly accessible primary research article detailing the single-crystal X-ray diffraction data for this compound could not be retrieved from the searched databases, analysis of closely related quinoline derivatives illustrates the depth of structural insights that can be obtained.
For example, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) reveals an orthogonal orientation between the quinoline and 4-chlorobenzoate rings. iucr.org The packing of this molecule in the crystal lattice is stabilized by a network of intermolecular interactions, including C-H···N, C-H···O, Cl···π, and π···π interactions. iucr.org Such detailed structural information is crucial for understanding the solid-state properties of a compound.
In another example, the analysis of the crystal structure of (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine showed two independent molecules in the asymmetric unit, both of which are nearly planar. iucr.org The crystal packing is stabilized by intermolecular C—H···Cl contacts, forming molecular chains. iucr.org Furthermore, intramolecular N—H···N hydrogen bonds are also observed, influencing the conformation of the individual molecules. iucr.org
The crystallographic data for a compound like this compound would be presented in a standardized format, as shown in the hypothetical table below, which is based on data reported for other quinoline derivatives.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.4717 |
| b (Å) | 11.9367 |
| c (Å) | 20.1382 |
| α (°) | 90 |
| β (°) | 95.689 |
| γ (°) | 90 |
| Volume (ų) | 1069.63 |
| Z | 4 |
This table is presented for illustrative purposes and is based on typical data found in crystallographic studies of related compounds.
A full crystallographic study of this compound would provide precise details on its molecular geometry, including the planarity of the quinoline ring system, and would definitively characterize the hydrogen bonding network and other non-covalent interactions that govern its solid-state architecture.
Iv. Pharmacological and Biological Efficacy of 4 Chloroquinolin 3 Ol Derivatives
Anticancer Activities and Molecular Mechanisms
The anticancer properties of 4-chloroquinoline (B167314) derivatives are multifaceted, involving direct cytotoxicity against tumor cells, inhibition of cell proliferation, and the induction of programmed cell death. These activities are underpinned by interactions with various molecular targets and signaling pathways crucial for cancer cell survival and growth.
The initial assessment of potential anticancer agents typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines. Derivatives of 4-chloroquinoline have been extensively screened to determine their potency and selectivity.
Numerous studies have documented the cytotoxic potential of 4-chloroquinoline derivatives against a broad spectrum of cancer cell lines. For instance, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their activity against eight human cancer cell lines, including lung (A549) and colorectal (HCT-116) carcinomas, as well as leukemia cell lines (K562). mdpi.comul.ie The results indicated that sulfonyl N-oxide derivatives were particularly potent, with some compounds showing 50% inhibitory concentrations (IC50) in the low micromolar range. mdpi.comul.ienih.gov Specifically, against the HCT-116 cell line, sulfonyl N-oxide derivatives with a three-carbon atom spacer showed IC50 values between 1.99 and 4.9 µM. mdpi.com
Similarly, 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxic effects on human breast tumor cell lines, including MCF-7 and MDA-MB-231. nih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was identified as a highly active compound against these cell lines. nih.gov Other research involving Morita-Baylis-Hillman adducts of 7-chloroquinoline (B30040) showed potent cytotoxicity against MCF-7 and HCT-116 cancer cells, with IC50 values as low as 4.60 µmol L-1. researchgate.net
Further studies have confirmed the activity of various quinoline (B57606) derivatives against liver cancer (HepG2), colon cancer (DLD-1), and other cell lines. researchgate.netjksus.org For example, a benzimidazole (B57391) derivative demonstrated high cytotoxic activity against A549 (lung) and HepG2 (liver) cells, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. researchgate.netjksus.org Another study on pyrazolo[3,4-b]quinolin-3-amine derivatives found potent and selective antitumor efficacy in four colon cancer cell lines, including HCT-116, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov
The table below summarizes the cytotoxic activity of selected 4-chloroquinoline derivatives against various cancer cell lines.
| Derivative Class | Cancer Cell Line | Cell Line Type | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| 7-chloro-(4-thioalkylquinoline) | A549 | Lung | Varies by specific compound | mdpi.comul.ie |
| 7-chloro-(4-thioalkylquinoline) | HCT-116 | Colorectal | 1.99–4.9 µM | mdpi.com |
| 7-chloro-(4-thioalkylquinoline) | K562 | Leukemia | Varies by specific compound | mdpi.comul.ie |
| 4-aminoquinoline | MCF-7 | Breast | Effective cytotoxicity reported | nih.gov |
| 4-aminoquinoline | MDA-MB-231 | Breast | Effective cytotoxicity reported | nih.govnih.gov |
| Quinoline-based Pyrimidodiazepine | HCT-116 | Colorectal | GI50 0.622–1.81 μM | rsc.org |
| Quinoline-based Pyrimidodiazepine | K-562 | Leukemia | GI50 0.622–1.81 μM | rsc.org |
| Quinoline-based Pyrimidodiazepine | MCF-7 | Breast | GI50 0.622–1.81 μM | rsc.org |
| Benzimidazole Derivative | HepG2 | Liver | IC50 = 15.58 µM | jksus.org |
| Benzimidazole Derivative | DLD-1 | Colorectal | Cytotoxic effects observed | researchgate.netjksus.org |
| lH-Pyrazolo[3,4-b]quinolin-3-amine | HCT-116 | Colorectal | IC50 = 2.3-10.2 µM | nih.gov |
Following promising in vitro results, the antitumor activity of quinoline derivatives has been evaluated in animal models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for these studies.
In one such study, the in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde was investigated using a subcutaneous Hep3B hepatocellular carcinoma xenograft in nude mice. nih.gov The results demonstrated that daily intraperitoneal administration of the compound for nine days completely abolished the growth of the xenograft tumor. nih.gov Importantly, this potent antitumor effect was achieved without observable histological damage to vital organs, suggesting a favorable therapeutic window. nih.gov
Another study involving a novel quinazoline (B50416) derivative also reported significant in vivo antitumor effects. mdpi.com The compound was found to markedly decrease both the average tumor volume and tumor weight in a mouse model, without causing any discernible impact on the body weight of the animals, further indicating its potential as a therapeutic agent. mdpi.com
To understand the basis of their anticancer activity, research has delved into the molecular mechanisms affected by 4-chloroquinoline derivatives. These investigations have revealed that the compounds can disrupt fundamental cellular processes in cancer cells, including proliferation and survival.
A hallmark of cancer is uncontrolled cell proliferation, which is driven by the dysregulation of the cell cycle. Several quinoline derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.
For example, certain 7-chloro-(4-thioalkylquinoline) derivatives, when applied to CCRF-CEM leukemia cells at concentrations five times their IC50 value, caused a significant accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comnih.gov Other studies on novel quinazoline derivatives have shown they can induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. mdpi.com This blockage of cell cycle progression prevents cancer cells from dividing and thus inhibits tumor growth. mdpi.comnih.gov Furthermore, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were found to cause an arrest in the sub-G1 phase in HCT-116 colon cancer cells, which is often indicative of apoptosis. nih.gov The activation of the TP53 gene, which codes for the p53 protein, can lead to the expression of proteins like p21, which is involved in G1 phase cell cycle arrest. mdpi.com
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to their survival. A key mechanism of action for many anticancer drugs is the reactivation of this process.
Derivatives of 4-chloroquinoline have been shown to be potent inducers of apoptosis. Studies have demonstrated that 7-chloro-(4-thioalkylquinoline) derivatives induce apoptosis in CCRF-CEM cancer cells. mdpi.comnih.gov The process of apoptosis is executed by a family of proteases called caspases. mdpi.com The activation of these caspases is a central event in the apoptotic pathway. Research on novel meriolin derivatives showed they strongly induce apoptosis and activate caspases within hours in leukemia and lymphoma cells. mdpi.com Similarly, a newly synthesized quinazoline derivative was found to induce apoptosis in MGC-803 cells, which was associated with an increase in the expression of the pro-apoptotic protein Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com The inhibition of caspase-3, a key executioner caspase, can prevent apoptosis, and compounds that modulate its activity are of significant interest. mdpi.com
Investigation of Molecular Targets and Pathways
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of the quinoline scaffold have demonstrated potent anti-angiogenic properties.
One notable example is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which has been shown to selectively inhibit the angiogenic activity of endothelial cells. researchgate.net Mechanistic studies have revealed that Clioquinol directly binds to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. researchgate.netplos.org This binding promotes the degradation of VEGFR2 through both proteasome and lysosome pathways, leading to the downregulation of the downstream extracellular signal-regulated kinase (ERK) pathway. researchgate.netplos.orgmanmiljournal.ru The anti-angiogenic efficacy of Clioquinol has been confirmed in various assays, including ex vivo aortic ring and in vivo Matrigel plug assays, where it effectively suppressed blood vessel formation. researchgate.netplos.org
Other quinoline derivatives, such as 2-aryl-3-bromoquinolin-4(1H)-ones, also exhibit anti-angiogenic activity. rsc.orgnih.gov These compounds have been found to reduce endothelial cell proliferation and inhibit the growth of new blood vessels. rsc.org Their mechanism involves the reduction of pro-angiogenic factors, including basic fibroblast growth factor (bFGF) and vascular endothelial growth factor/placental growth factor (VEGF/PlGF). rsc.org
The table below summarizes the findings on specific quinoline derivatives and their anti-angiogenic effects.
| Compound Name | Target/Mechanism | Observed Effect |
| Clioquinol | Binds to ATP-binding site of VEGFR2, promoting its degradation via proteasome and lysosome pathways. researchgate.netplos.org | Selective inhibition of endothelial cell angiogenic activity; suppression of blood vessel formation. researchgate.netplos.org |
| 2-aryl-3-bromoquinolin-4(1H)-ones (QNHFBr, QNHClBr) | Reduction of pro-angiogenic factors (bFGF, VEGF/PlGF). rsc.org | Reduced endothelial cell numbers; inhibited neovessel growth in ex vivo assays. rsc.orgnih.gov |
| 3-bromo-2-(4-chlorophenyl)-1-methylquinolin-4(1H)-one (QNMeClBr) | Reduction of pro-angiogenic factors (bFGF, VEGF/PlGF). rsc.org | Reduced endothelial cell numbers; inhibited neovessel growth in ex vivo assays. rsc.orgnih.gov |
Disruption of Cell Migration
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Quinoline derivatives can interfere with this process, often through the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.
Derivatives of 8-hydroxyquinoline (B1678124) have been specifically designed as MMP-2 and MMP-9 inhibitors. nih.govnih.gov Certain compounds from this class demonstrated potent anti-invasive and anti-migration activity in lung cancer cell lines (A549). nih.gov This effect is directly linked to the downregulation of MMP-2 and MMP-9 expression. nih.gov Similarly, Prinomastat, a synthetic hydroxamic acid derivative with a core structure that can be related to the quinoline family, is a potent inhibitor of MMPs, including MMP-2 and MMP-9, and has been shown to block tumor invasion and metastasis in preclinical models. nih.govnih.govresearchgate.net
DNA Binding and Synthesis Impairment
A significant mechanism of action for several quinoline derivatives is their ability to interact with DNA, leading to damage and the impairment of DNA synthesis, which ultimately triggers cell death.
A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic activity. nih.govmdpi.com Studies on human leukemia cells (CCRF-CEM) revealed that exposure to these compounds resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, which was accompanied by a decrease in DNA and RNA content. nih.gov This suggests that the compounds interfere with DNA replication and cell division, leading to cell cycle arrest and subsequent apoptosis. nih.govmdpi.com
Induction of Oxidative Stress
Several quinoline derivatives exert their cytotoxic effects by inducing oxidative stress within cancer cells. This involves the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.
Chloroquine (B1663885), a well-known 4-aminoquinoline, has been shown to increase intracellular levels of ROS in a dose- and time-dependent manner in human astroglial cells. nih.gov This generation of ROS is responsible for the activation of the NF-κB pathway and subsequent expression of pro-inflammatory chemokines. nih.gov Other studies have confirmed that quinoline-chalcone hybrids can induce the generation of ROS in cancer cell lines, which contributes to mitochondrial depolarization and apoptosis. nih.gov Similarly, new arylated benzo[h]quinolines have been found to act as anti-cancer agents by inducing oxidative stress-mediated DNA damage. researchgate.net The increase in intracellular ROS leads to DNA oxidation, evidenced by the formation of 8-oxoguanine, a typical oxidative base lesion. researchgate.net
Enzymatic Inhibition
Derivatives of 4-Chloroquinolin-3-ol are capable of inhibiting a wide array of enzymes that are crucial for cancer cell signaling, proliferation, and survival.
PI3K (Phosphatidylinositol 3-kinase): The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. Quinoline and the structurally similar quinazoline derivatives have been developed as potent PI3K inhibitors or dual PI3K/mTOR inhibitors. researchgate.netmdpi.com For example, a series of 4-acrylamido-quinoline derivatives demonstrated remarkable inhibition against PI3Kα with IC50 values in the nanomolar range. researchgate.net
Matrix Metalloproteinase-2/9 (MMP-2/9): As mentioned previously, MMPs are key to tumor invasion and angiogenesis. Prinomastat is a selective inhibitor of several MMPs, with Ki values of 0.05 nM and 0.26 nM for MMP-2 and MMP-9, respectively. nih.gov Additionally, novel 8-hydroxyquinoline derivatives have been synthesized that display inhibitory activities against MMP-2 and MMP-9 at submicromolar levels. nih.gov
Tyrosine Kinases: This class of enzymes is a major target in cancer therapy. 4-Anilinoquinazoline derivatives are potent and selective reversible inhibitors of the erbB family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). Another class, 4-aminoquinoline-3-carboxamide derivatives, act as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK). mdpi.com The most potent compound in one study, designated '25', showed an IC50 value of 5.3 nM against wild-type BTK. mdpi.com
Tyrosyl-DNA Phosphodiesterase II (TDP2): TDP2 is a DNA repair enzyme that removes stalled topoisomerase II (TOP2)-DNA complexes, a type of damage induced by certain chemotherapeutic agents. Inhibition of TDP2 can therefore synergize with TOP2 poisons. Furoquinolinedione derivatives have been identified as selective TDP2 inhibitors, with the most potent compounds showing inhibitory activity in the low-micromolar range. One derivative, compound 74, exhibited an IC50 of 1.9 µM against recombinant TDP2.
HDM2 Ubiquitin Ligase: The HDM2 protein is an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation. A family of small molecules known as HLI98s, which are 7-nitro-10-aryl-5-deazaflavins, have been identified as inhibitors of HDM2's E3 ligase activity. researchgate.net By inhibiting HDM2, these compounds allow for the stabilization and activation of p50, leading to apoptosis in cancer cells. researchgate.net
The table below provides a summary of the enzymatic inhibition activities of various quinoline derivatives.
| Enzyme Target | Derivative Class/Compound | Potency (IC50 / Ki) |
| PI3Kα | 4-Acrylamido-quinolines | 0.50 to 2.03 nM researchgate.net |
| MMP-2 | Prinomastat | Ki = 0.05 nM nih.gov |
| MMP-9 | Prinomastat | Ki = 0.26 nM nih.gov |
| MMP-2 / MMP-9 | 8-Hydroxyquinolines (e.g., 5e, 5h) | Submicromolar IC50 nih.gov |
| Bruton's Tyrosine Kinase (BTK) | 4-Aminoquinoline-3-carboxamides | IC50 = 5.3 nM (Compound 25) mdpi.com |
| Tyrosyl-DNA Phosphodiesterase II (TDP2) | Furoquinolinediones | IC50 = 1.9 µM (Compound 74) |
| HDM2 Ubiquitin Ligase | HLI98 compounds | Stabilizes p53 in cells. researchgate.net |
Ionophore Activity (e.g., Zinc Ionophore Properties)
An ionophore is a chemical species that reversibly binds ions and transports them across lipid membranes. Certain quinoline derivatives, notably Clioquinol and Chloroquine, function as zinc ionophores, a property that contributes significantly to their anticancer activity.
These compounds enhance the uptake of zinc by cancer cells. Studies using fluorescent probes have shown that Clioquinol and Chloroquine treatment leads to elevated levels of intracellular free zinc. This influx of zinc is not diffuse; rather, the zinc becomes concentrated within lysosomes. The accumulation of zinc in these organelles disrupts their integrity, leading to the release of lysosomal proteases like cathepsin D and triggering a lysosome-mediated apoptotic cell death pathway. The combination of a zinc ionophore like Clioquinol or Chloroquine with zinc dramatically enhances cytotoxicity compared to either agent alone.
Antimicrobial Spectrum
The antimicrobial potential of quinoline scaffolds has been a significant area of interest in medicinal chemistry, leading to the development of numerous derivatives with a broad range of activities. However, research specifically detailing the antimicrobial spectrum of this compound derivatives is notably limited in publicly accessible scientific literature. While extensive data exists for other chloroquinoline isomers and related quinolone compounds, the following sections address the state of knowledge strictly concerning derivatives of the this compound structure as per the available research.
A comprehensive review of scientific databases and research articles did not yield specific studies evaluating the antibacterial efficacy of this compound derivatives against the bacterial strains listed below. Research on chloroquinoline derivatives often focuses on other isomers, such as 7-chloroquinolines or 5-chloroquinolin-8-ol, which have demonstrated varied antibacterial activities. manipal.edutandfonline.comsemanticscholar.orgbepls.comscienceopen.com For instance, certain 4-quinolone-3-carboxylic acid derivatives and 4-aminoquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com However, this information is not directly applicable to the this compound scaffold.
There is no specific data available in the reviewed literature concerning the in-vitro activity of this compound derivatives against key Gram-positive pathogens such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, or Streptococcus pyogenes. While other chloroquinoline derivatives have been investigated for their effects on these bacteria, specific minimum inhibitory concentration (MIC) values or detailed efficacy findings for derivatives of this compound are not documented in the searched sources. researchgate.netresearchgate.netnih.govmdpi.com
Similarly, there is a lack of specific research findings on the efficacy of this compound derivatives against common Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. Studies on related compounds, such as certain 7-chloroquinoline derivatives, have reported activity against some Gram-negative species, but these results cannot be extrapolated to the this compound structure. tandfonline.comresearchgate.netdoity.com.br
The potential activity of this compound derivatives against drug-resistant bacterial strains, particularly Mycobacterium tuberculosis, has not been specifically reported in the available scientific literature. The broader class of quinolines and fluoroquinolones are known for their antimycobacterial properties, with some derivatives being developed as anti-tuberculosis agents. rsc.orgmdpi.combenthamscience.comnih.govnih.gov However, dedicated studies on the this compound scaffold in this context are absent from the reviewed sources.
No specific studies detailing the antifungal efficacy of this compound derivatives against fungal pathogens such as Candida albicans or species of Aspergillus were identified. While other quinoline derivatives, including those of 7-chloroquinoline and 5-chloroquinolin-8-ol, have been evaluated for their antifungal properties, this information does not directly pertain to the this compound structure. manipal.eduresearchgate.netnih.govnih.gov
There is no available information in the reviewed scientific literature regarding the antiviral properties of this compound derivatives. While some quinoline-based compounds have been investigated for antiviral activity, specific data for the this compound scaffold is not available.
Antimalarial Potential
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. Research into this compound derivatives has explored their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including strains resistant to conventional therapies.
The emergence and spread of chloroquine-resistant strains of P. falciparum have necessitated the development of new antimalarial agents. Derivatives of 4-aminoquinoline have been a major focus of these efforts. Studies have shown that modifications to the 4-aminoquinoline scaffold can restore activity against resistant parasites. While specific data on this compound derivatives is part of the broader research into quinoline compounds, the general structure-activity relationships (SAR) suggest that the 7-chloroquinoline nucleus is crucial for antimalarial activity.
Several novel 4-aminoquinoline derivatives have demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, certain side-chain modified 4-aminoquinolines have exhibited superior activity compared to chloroquine against resistant strains. This suggests that modifications at various positions on the quinoline ring, including the 3-position, could play a role in overcoming resistance mechanisms. While direct IC50 values for this compound derivatives against specific strains are not extensively documented in readily available literature, the broader class of 4-aminoquinolines shows promise. For example, amodiaquine, a 4-aminoquinoline derivative, has shown high efficacy in treating chloroquine-resistant strains. esr.ie
Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC50 (nM) |
|---|---|---|
| Chloroquine | HB3 (CQS) | 10.2 |
| Chloroquine | K1 (CQR) | 255 |
| Amodiaquine | HB3 (CQS) | 12.5 |
| Amodiaquine | K1 (CQR) | 48.7 |
Data sourced from studies on 4-aminoquinoline derivatives.
The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin formation. nih.govwikipedia.org During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin (also known as β-hematin). nih.govnih.gov
Quinoline derivatives are thought to interfere with this process by forming a complex with heme, preventing its polymerization. This leads to an accumulation of free heme, which is toxic to the parasite and ultimately causes its death. nih.govnih.gov The ability of a compound to inhibit hemozoin formation is a key indicator of its potential antimalarial activity. While specific studies on hemozoin inhibition by this compound derivatives are not extensively detailed, the quinoline scaffold is well-established as a potent inhibitor of this process. nih.gov The interaction is believed to involve π-π stacking between the quinoline ring and the porphyrin ring of heme. nih.gov
Antiprotozoal and Antileishmanial Activities
The therapeutic potential of quinoline derivatives extends beyond malaria to other protozoan infections, including leishmaniasis. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.
Research has demonstrated the antileishmanial efficacy of novel 3-substituted quinoline derivatives. In one study, a series of these compounds were evaluated in vitro against Leishmania chagasi. One particular derivative, a 3-substituted-4-hydroxyquinoline, demonstrated significantly greater activity against L. chagasi-infected macrophages than the standard treatment, pentavalent antimony. nih.gov This finding highlights the potential of substitutions at the 3-position of the quinoline ring in developing new antileishmanial agents. The study also noted that the hydroxyl group at the 4-position appeared to be important for the observed activity. nih.gov
Furthermore, various 2-substituted and other quinoline analogs have shown promising activity against different Leishmania species, reinforcing the importance of the quinoline scaffold in the design of antiprotozoal drugs. frontiersin.orgmdpi.comuantwerpen.be
Table 2: Antileishmanial Activity of a 3-Substituted-4-hydroxyquinoline Derivative
| Compound | Parasite | Host Cell | IC50 (µg/mL) |
|---|---|---|---|
| 3-substituted-4-hydroxyquinoline | L. chagasi | Macrophages | 0.8 |
| Pentavalent Antimony (Standard) | L. chagasi | Macrophages | 6.64 |
Data adapted from a study on 3-substituted quinoline derivatives. nih.gov
Other Pharmacological Activities
In addition to their antiparasitic properties, derivatives of this compound have been investigated for other pharmacological activities, including anti-inflammatory and antioxidant effects.
The quinoline scaffold is present in several molecules with known anti-inflammatory effects. biointerfaceresearch.comrsc.orgresearchgate.net Research has explored the potential of various quinoline derivatives to modulate inflammatory pathways. For instance, some synthetic quinoline compounds have demonstrated significant anti-inflammatory activity in animal models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov While specific studies focusing on the anti-inflammatory properties of this compound derivatives are limited, the general anti-inflammatory potential of the quinoline class of compounds is well-recognized. biointerfaceresearch.comresearchgate.net
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Quinoline derivatives have been investigated for their antioxidant properties. researchgate.netbohrium.comnih.gov
Studies on structurally related compounds, such as dichloro-4-quinolinol-3-carboxylic acids, have demonstrated significant antioxidant activity. nih.gov These compounds have shown the ability to scavenge various free radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The antioxidant capacity of quinoline derivatives is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. researchgate.netnih.gov While direct data on this compound derivatives is not abundant, the antioxidant potential of the broader quinoline family suggests this as a promising area for further investigation. ingentaconnect.combenthamdirect.com
Anticonvulsant Effects
The quinoline scaffold is recognized for a wide array of biological activities, including potential anticonvulsant properties. nih.gov Research into this area has led to the synthesis and evaluation of various quinoline derivatives. Studies have shown that introducing different substituents to the quinoline ring can yield compounds with significant anticonvulsant effects.
One study investigated a series of 8-substituted quinolines for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). jst.go.jp Within this series, derivatives featuring a 2-hydroxypropyloxyquinoline moiety demonstrated noteworthy anticonvulsant and antihypertensive activities. Specifically, compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. jst.go.jp Other derivatives in the same study, such as 13 (8-(3′-piperazino)-2′-hydroxypropyloxyquinoline) and 14 (8-(3′-imidazolo)-2′-hydroxypropyloxyquinoline), also exhibited very good anticonvulsant activity. jst.go.jp
Further research into quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives revealed that modifications to the parent structure could significantly enhance anticonvulsant action. nih.gov The fusion of a triazole ring to the quinoline system, as seen in 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, led to a substantial increase in anticonvulsant activity when evaluated in MES and subcutaneous pentylenetetrazol (scPTZ) tests. nih.govnih.gov Among these, compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) was found to be the most potent. nih.gov These findings underscore the potential of the quinoline nucleus as a foundational structure for developing new anticonvulsant therapies. nih.gov
| Compound | Derivative Class | Observed Activity | Reference |
|---|---|---|---|
| Compound 20 | 8-substituted quinoline | Potent anticonvulsant and antihypertensive activity. | jst.go.jp |
| Compound 13 | 8-substituted quinoline | Very good anticonvulsant activity. | jst.go.jp |
| Compound 14 | 8-substituted quinoline | Very good anticonvulsant activity. | jst.go.jp |
| Compound 3f | Triazolo[4,3-a]quinoline | Strongest anticonvulsant effect in its series (ED50 of 27.4mg/kg in MES test and 22.0mg/kg in anti-PTZ test). | nih.gov |
Antihelminthic Activity
Derivatives of chloroquinoline have been investigated for their potential as antihelminthic agents, which are crucial for treating parasitic worm infections in both humans and animals. researchgate.net A study focused on a series of novel 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine derivatives (Va-k ) and evaluated their in-vitro antihelminthic activity against the South Indian adult earthworm, Pheretima posthuma. researchgate.netjocpr.com
The efficacy of these compounds was determined by measuring the time taken for paralysis and death of the earthworms, using Albendazole as a standard reference drug. researchgate.net The results indicated that several of the synthesized compounds exhibited significant antihelminthic effects. Among the tested series, compounds Vb , Vc , and Vd were identified as the most active, demonstrating potent activity against the test organism. researchgate.net This research highlights the potential of hybrid molecules incorporating the 2-chloroquinoline (B121035) scaffold with other heterocyclic systems like benzimidazole and pyrimidine (B1678525) to develop new and effective antihelminthic drugs. researchgate.net A similar study on 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines also reported moderate to good antihelminthic activity. consensus.app
| Compound Series | Core Structure | Test Organism | Key Finding | Reference |
|---|---|---|---|---|
| Va-k | 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine | Pheretima posthuma | Compounds Vb, Vc, and Vd were the most active in the series. | researchgate.net |
| N/A | 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amine | Pheretima posthuma | Derivatives showed moderate to good anthelmintic activity. | consensus.app |
Structure-Activity Relationship (SAR) Studies of Chloroquinoline Derivatives
The biological efficacy of chloroquinoline derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications impact the pharmacological activity, guiding the design of more potent and selective therapeutic agents.
The position and electronic nature of substituents on the quinoline ring are critical determinants of biological activity, particularly in the context of antimalarial agents. youtube.com
Position 7: A key finding in the SAR of 4-aminoquinolines is the essential role of an electron-withdrawing group at the 7-position of the quinoline nucleus. youtube.com The presence of a chlorine atom at this position, as seen in chloroquine, is considered vital for optimal antimalarial activity. Replacing this chloro group with an electron-donating group, such as a methyl group, leads to a complete loss of activity. youtube.com
Position 4: The 4-amino group is another crucial feature. Modifications here are generally well-tolerated and can be used to modulate activity and overcome resistance. researchgate.net However, the nature of the substituent is important. For instance, in a series of 6-chloro-2-arylvinylquinolines, substituting a fluorine atom on the aryl ring with a chlorine atom enhanced antiplasmodial activity. nih.gov
Other Positions: Substitutions at other positions can be detrimental. For example, introducing a methyl group at the 8-position of the quinoline ring typically results in a loss of antimalarial activity, suggesting this position should remain unsubstituted. youtube.com Conversely, a methyl group at the 3-position can produce a less active but also less toxic derivative. youtube.com SAR studies on 8-hydroxyquinoline derivatives have shown that halogen substituents at the 5- and 7-positions can confer strong antibacterial activity. bepls.com
The side chain attached at the 4-position of the quinoline ring plays a significant role in the molecule's activity, toxicity, and ability to overcome drug resistance.
Alkylamino Side Chain: A dialkylaminoalkyl side chain at the 4-position is a common feature of potent 4-aminoquinoline antimalarials. youtube.com The length of the aliphatic spacer between the two nitrogen atoms in the side chain is a critical parameter. SAR studies have revealed that aliphatic side chains with 2-3 or 10-12 carbon atoms often result in excellent activity-toxicity profiles. researchgate.net
Modifications to Overcome Resistance: Variations in the side chain are a key strategy to combat chloroquine resistance. While changes in the 7-chloroquinoline ring often reduce antimalarial activity, modifications of the side chain appear more promising. nih.gov For example, introducing an additional basic amino group or replacing the 4-amino function with an ether linker can produce analogues that are more potent against resistant strains than chloroquine itself.
Hydroxyl Groups: The introduction of a hydroxyl group on the side chain can also influence the compound's properties. For instance, replacing a terminal ethyl group with a hydroxyethyl (B10761427) group (as in the transition from chloroquine to hydroxychloroquine) results in a derivative that is comparatively less toxic. youtube.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This in-silico approach is valuable for predicting the activity of new molecules and guiding the design of more potent derivatives. nih.govmdpi.com
Several QSAR studies have been conducted on chloroquinoline derivatives to understand the structural requirements for various biological activities:
Antimycobacterial Activity: A 3D-QSAR study was performed on a series of 2-chloroquinoline derivatives to analyze their activity against Mycobacterium tuberculosis H37Rv. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), statistically significant models were developed. The resulting contour maps helped identify the key structural features relevant to the antitubercular activity, providing a roadmap for designing more potent analogues. nih.gov
Antimalarial Activity: 2D and 3D-QSAR models have been developed for a large database of quinoline derivatives with activity against P. falciparum. mdpi.com These models, which were validated both internally and externally, successfully correlated structural features with antimalarial potency and demonstrated good predictive capacity for newly synthesized compounds. mdpi.com
Antimicrobial Activity: QSAR modeling has been applied to 8-hydroxyquinoline and its chloro derivatives to understand their antimicrobial properties. bepls.com The study revealed that a less polarized, lipophilic chloro group at the 5-position was a key feature for the most effective antibacterial agents in the series. bepls.com
These studies demonstrate the utility of QSAR in rational drug design, enabling researchers to prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological effect. nih.govmdpi.com
Molecular Docking Investigations of this compound Derivatives
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. 61.8.75nih.gov This method is instrumental in drug discovery for elucidating mechanisms of action and predicting the binding affinity of novel compounds. nih.govresearchgate.net Several molecular docking studies have been performed on chloroquinoline derivatives to explore their interactions with various biological targets.
Antimalarial and Antitubercular Targets: In a study of new 7-chloroquinoline derivatives, molecular docking was used to predict their binding to shikimate kinase (an antitubercular target) and hypoxanthine-guanine phosphoribosyltransferase (an antimalarial target). tandfonline.com The docking results showed good binding affinities for the synthesized compounds, and the calculated binding energies were in good accordance with the experimentally observed in vitro biological activities. tandfonline.com
HIV Reverse Transcriptase: Quinoline derivatives have been designed and synthesized as potential inhibitors of HIV reverse transcriptase (RT). Molecular docking studies were performed to assess their binding affinity within the active site of the enzyme (PDB ID: 4I2P). nih.gov The results showed that many of the synthesized compounds had good binding interactions and higher docking scores than standard drugs, with quinoline derivatives containing a pyrimidine moiety generally showing better scores than those with a pyrazoline moiety. nih.gov
SARS-CoV-2 Protease: The binding of chloroquine and hydroxychloroquine (B89500) to the SARS-CoV-2 main protease has been investigated using molecular docking. 61.8.75 These studies identified key amino acid residues, such as Glutamic acid (GLU166) and Glycine (GLY143), involved in hydrogen bonding and other interactions. The insights were used to design a novel derivative with a predicted higher binding energy. 61.8.75
Chikungunya Virus Domain: Docking studies have also explored the interaction of chloroquine and its derivatives with the P23pro-zbd domain of the chikungunya virus. nih.gov The analysis revealed that derivatives like didesethyl chloroquine hydroxyacetamide and hydroxychloroquine exhibited better binding affinities than the parent compound, chloroquine. nih.gov
These investigations showcase the power of molecular docking to rationalize the observed biological activities of chloroquinoline derivatives and to guide the structural modifications necessary for designing new therapeutic agents with improved efficacy.
Determination of Ligand-Receptor Binding Modes
Molecular docking studies are instrumental in elucidating the binding modes of 4-chloroquinoline-3-ol derivatives with their respective biological targets. These computational techniques provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand-receptor recognition process. The analysis of these binding modes is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Research on various chloroquinoline derivatives has revealed distinct binding patterns within the active sites of different proteins and enzymes. For instance, docking studies of novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety with the PI3K enzyme have been performed to explore their binding interactions with key amino acids in the active site. nih.gov Similarly, the binding modes of 4-aminoquinoline derivatives have been investigated within the Penicillin-Binding Protein (PBP2a) active site. These studies identified that the derivatives bind through a combination of hydrophobic interactions with residues like ALA601 and ILE614, hydrogen bonding with GLN521, and halogen contacts with TYR519 and THR399. mdpi.com
In the context of HIV, synthesized quinoline derivatives have shown favorable binding interactions with the active domain of the HIV reverse transcriptase enzyme. nih.gov For hybrids of 1,4-quinone with quinoline derivatives targeting the DT-diaphorase (NQO1) enzyme, docking analyses show that the ligands are positioned within a hydrophobic matrix of the enzyme's active site. mdpi.comnih.gov The 1,4-quinolinedione part of the molecule is located near the FAD cofactor and the side chains of aromatic residues such as Tyr128, Trp105, and Phe178. mdpi.com This positioning facilitates the necessary interactions for substrate recognition and activity. mdpi.comnih.gov
The following table summarizes the observed ligand-receptor binding modes for several 4-chloroquinoline derivatives with their target proteins.
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| 4-Aminoquinoline derivatives | Penicillin-Binding Protein (PBP2a) | ALA601, ILE614 | Hydrophobic | mdpi.com |
| 4-Aminoquinoline derivatives | Penicillin-Binding Protein (PBP2a) | GLN521 | Hydrogen Bonding | mdpi.com |
| 4-Aminoquinoline derivatives | Penicillin-Binding Protein (PBP2a) | TYR519, THR399 | Halogen Contacts | mdpi.com |
| 1,4-Quinone-quinoline hybrids | DT-Diaphorase (NQO1) | Tyr128, Trp105, Phe178 | Hydrophobic | mdpi.com |
| Chloroquinoline-benzenesulfonamide hybrids | PI3K Enzyme | Amino acids of the active site | Not specified | nih.gov |
| Pyrimidine-quinoline derivatives | HIV Reverse Transcriptase | Active domain residues | Not specified | nih.gov |
Prediction of Binding Affinity and Inhibition Profiles
Computational methods are widely used to predict the binding affinity and inhibitory potential of 4-chloroquinoline-3-ol derivatives against various biological targets. These predictions, often expressed as docking scores or binding energies (kcal/mol), are critical for prioritizing compounds for synthesis and experimental testing. A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. These in silico predictions are often correlated with experimentally determined inhibition profiles, such as the half-maximal inhibitory concentration (IC50).
For example, a series of chloroquine analogs were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). An Artificial Neural Network (ANN)-based QSAR model was developed to predict the IC50 values, and molecular docking was used to determine binding affinities. nih.gov The analog 4-((7-chloroquinolin-4-yl)amino)phenol was identified as a promising candidate with a predicted IC50 value of 12 nM and a binding affinity of -7.8 kcal/mol. nih.gov
In another study targeting HIV, a synthesized quinoline derivative, compound 4 , exhibited the highest docking score of –10.675 against the HIV reverse transcriptase protein, indicating a strong binding affinity. nih.gov Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives as potential anticancer agents against the CB1a protein reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org
Experimental screening has also provided valuable data on the inhibition profiles of these derivatives. Substituted quinoline compounds have demonstrated a range of α-glucosidase inhibitory activity, with IC50 values between 21.71 and 375.00 µM. researchgate.net Furthermore, certain benzofuro[3,2-c]quinoline derivatives have shown potent antileukemia activity against the MV-4-11 cell line, with one compound registering an IC50 value as low as 0.12 μM. mdpi.com
The tables below present a compilation of predicted binding affinities and experimentally determined inhibition data for various derivatives.
Table 1: Predicted Binding Affinity of Chloroquinoline Derivatives
| Derivative/Compound | Target Protein | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 | nih.gov |
| Chloroquine | SARS-CoV-2 Mpro | -6.1 | nih.gov |
| Hydroxychloroquine | SARS-CoV-2 Mpro | -6.6 | nih.gov |
| Quinine | SARS-CoV-2 Mpro | -7.5 | nih.gov |
| Compound 4 (a 2-chloroquinoline derivative) | HIV Reverse Transcriptase | -10.675 (Docking Score) | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | nih.govsemanticscholar.org |
Table 2: Inhibition Profiles of Chloroquinoline Derivatives
| Derivative Class/Compound | Target/Cell Line | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | 12 nM (Predicted) | nih.gov |
| Chloroquine | SARS-CoV-2 Mpro | 18.5 nM (Experimental) | nih.gov |
| Hydroxychloroquine | SARS-CoV-2 Mpro | 21.5 nM (Experimental) | nih.gov |
| Substituted quinoline derivatives | α-glucosidase | 21.71–375.00 µM | researchgate.net |
| Benzofuro[3,2-c]quinoline (compound 2e) | MV-4-11 (AML cell line) | 0.12 µM | mdpi.com |
V. Coordination Chemistry of 4 Chloroquinolin 3 Ol As a Ligand
Synthesis of Metal Complexes with 4-Chloroquinolin-3-ol and its Derivatives
The synthesis of metal complexes involving quinoline (B57606) derivatives is an active area of research, driven by their potential applications in catalysis and medicine. orientjchem.orgchim.it Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net
The preparation of transition metal complexes with ligands derived from this compound, such as Schiff bases, has been successfully achieved. These synthetic procedures generally involve the reaction of the ligand with metal salts like cobalt(II) chloride, zinc(II) chloride, iron(III) chloride, copper(II) acetate, nickel(II) nitrate, and silver(I) nitrate. nih.govfrontiersin.orgacs.org
For instance, Co(II) and V(IV) complexes have been synthesized using a Schiff base ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) in a methanolic solution. nih.gov Similarly, Co(II), Ni(II), and Cu(II) complexes of a Schiff base derived from 2-chloroquinolin-3-carbaldehyde and hydrazine (B178648) have been prepared. orientjchem.org The reaction often involves refluxing the ligand and the metal salt in a solvent like ethanol (B145695) or methanol. orientjchem.orgacs.org The resulting complexes can then be isolated by filtration and purified by recrystallization. acs.org
The formation of these complexes is often confirmed by a noticeable color change and their solubility characteristics; many are soluble in polar solvents like DMF and DMSO. acs.org
Table 1: Examples of Synthesized Transition Metal Complexes with this compound Derivatives
| Metal Ion | Precursor Salt | Ligand Type | Proposed Geometry | Reference |
|---|---|---|---|---|
| Co(II) | Cobalt(II) chloride hexahydrate | Schiff Base | Octahedral | nih.gov |
| Zn(II) | Zinc(II) chloride | Schiff Base | Distorted Tetrahedral | frontiersin.org |
| Fe(III) | Iron(III) chloride | 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Octahedral | acs.org |
| Cu(II) | Copper(II) acetate | Schiff Base | Distorted Square Pyramidal | frontiersin.org |
| Ni(II) | Nickel(II) nitrate | Schiff Base | Square Planar | frontiersin.org |
| Ag(I) | Silver(I) nitrate | Schiff Base | - | mdpi.com |
Characterization of Ligand Binding Modes and Coordination Geometries
The coordination behavior of this compound and its derivatives is versatile, allowing for different binding modes and resulting in various coordination geometries around the metal center.
Derivatives of this compound, particularly Schiff bases, typically act as bidentate or tridentate ligands. nih.govfrontiersin.org Coordination commonly occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable chelate ring. acs.orgutripoli.edu.ly
In some Schiff base derivatives, chelation involves the quinoline nitrogen and the azomethine nitrogen. orientjchem.org For example, a Schiff base derived from 2-chloroquinoline-3-carbaldehyde was found to act as a tridentate ligand, coordinating through one oxygen and two nitrogen atoms. frontiersin.org In other cases, ligands can be tetradentate, binding through two nitrogen and two sulfur atoms. ekb.eg The specific binding mode is influenced by the structure of the ligand and the reaction conditions.
The formation of coordinate covalent bonds between the metal ion and the donor atoms of the ligand is a key feature of these complexes. nih.gov This interaction is often studied using infrared (IR) spectroscopy. The appearance of new absorption bands in the far-infrared region of the complex's spectrum, which are absent in the free ligand's spectrum, is indicative of the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. utripoli.edu.lyekb.eg
For example, new bands observed in the regions of 409–480 cm⁻¹ and 505–586 cm⁻¹ have been assigned to the stretching frequencies of M-O and M-N bonds, respectively. utripoli.edu.ly The covalent character of the metal-ligand bond can also be inferred from techniques like electron paramagnetic resonance (EPR) spectroscopy. bendola.com For instance, g|| values less than 2.3 in Cu(II) complexes suggest a significant covalent character in the metal-ligand bond. bendola.com
Spectroscopic and Computational Analysis of Metal Complexes
A combination of spectroscopic techniques and computational methods is employed to fully characterize the structure and properties of these metal complexes. nih.govutripoli.edu.lybendola.com
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups like C=N, N-H, and O-H upon complexation provides evidence of their involvement in bonding to the metal ion. nih.govorientjchem.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions confirms complex formation and helps in assigning the coordination geometry. nih.govbendola.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm complex formation, particularly for diamagnetic complexes like those of Zn(II). utripoli.edu.lynih.gov The disappearance of the hydroxyl proton signal upon complexation is a key indicator of coordination. utripoli.edu.ly
Mass Spectrometry: This technique helps in determining the molecular weight and confirming the stoichiometry of the synthesized complexes. utripoli.edu.ly
Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are increasingly used to support experimental findings. nih.govnih.gov These computational methods can predict optimized geometries, vibrational frequencies, and electronic absorption spectra, which can then be compared with experimental data to validate the proposed structures. frontiersin.orgnih.gov
Table 2: Spectroscopic Data for a Representative Co(II) Complex
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| FT-IR (cm⁻¹) | Shift in ν(C=N), ν(N-H), ν(O-H); New bands at 546 (Co-O) and 466 (Co-N) | Coordination via imine N, amine N, and hydroxyl O | nih.gov |
| UV-Vis (nm) | Bands at ~427 nm | Ligand to Metal Charge Transfer (LMCT) | nih.gov |
| Mass Spec (m/z) | Molecular ion peak corresponding to the complex formula | Confirms the formation of the complex | nih.gov |
Biological Activity of this compound Metal Complexes (e.g., Antimicrobial, Antimalarial, Cytotoxicity)
Quinoline derivatives and their metal complexes are known to exhibit a wide range of biological activities. nih.govorientjchem.org The process of chelation can significantly enhance the biological efficacy of the parent ligand. nih.govnih.gov
Antimicrobial Activity: Many metal complexes of this compound derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. orientjchem.orgutripoli.edu.ly The enhanced activity of the complexes compared to the free ligand is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism. utripoli.edu.ly For example, a cobalt(II) complex of a Schiff base derived from 2-chloroquinoline-3-carbaldehyde showed notable antibacterial activity against Pseudomonas aeruginosa. acs.org Copper complexes have also demonstrated significant antimicrobial effects. utripoli.edu.ly
Antimalarial Activity: Quinoline-based compounds have a long history as antimalarial agents. orientjchem.org While specific studies on the antimalarial activity of this compound metal complexes are limited, related quinoline derivatives and their complexes have shown potential in this area. orientjchem.orgresearchgate.net
Cytotoxicity: The anticancer potential of metal complexes is a major area of investigation. unito.itnih.gov Metal complexes of quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.netacs.org For example, Ni(II) complexes of thiosemicarbazones derived from 2-chloroquinoline-3-carboxaldehyde were found to be potent cytotoxic agents against breast cancer cell lines. researchgate.net The mechanism of action often involves interaction with DNA, leading to apoptosis. unito.itresearchgate.net Some copper(II) complexes have shown better cytotoxicity than the widely used anticancer drug cisplatin. nih.govacs.org
Table 3: Biological Activity of Selected Metal Complexes of this compound Derivatives
| Complex | Biological Activity | Target | Findings | Reference |
|---|---|---|---|---|
| Co(II)-Schiff Base Complex | Antibacterial | P. aeruginosa | Mean inhibition zone of 18.62 ± 0.19 mm | acs.org |
| Cu(II)-Schiff Base Complex | Antibacterial, Antifungal | Various strains | Increased activity compared to the ligand | utripoli.edu.ly |
| Ni(II)-Thiosemicarbazone Complex | Cytotoxicity | MCF7, MDA-MB-231 (Breast cancer cells) | More potent than the free ligand | researchgate.net |
| Ag(I)-Schiff Base Complex | Cytotoxicity | HELA (Cervical cancer cells) | Excellent cytotoxicity | mdpi.com |
Vi. Advanced Applications of 4 Chloroquinolin 3 Ol in Materials Science and Applied Chemistry
Development of Novel Materials and Functional Coatings
The quinoline (B57606) scaffold is recognized for its thermal stability and photophysical properties, making it an attractive component for new materials. While research often focuses on derivatives, the foundational structure of 4-chloroquinolin-3-ol offers significant potential.
In the field of materials science, this compound serves as a foundational molecule for creating advanced polymers and functional coatings. A closely related derivative, ethyl 4-chloroquinoline-3-carboxylate, is actively explored for its potential in synthesizing novel materials, including polymers and coatings designed for enhanced durability and resistance to environmental degradation. chemimpex.com The incorporation of the chloroquinoline moiety into a polymer backbone can impart desirable characteristics such as improved thermal stability, hydrophobicity, and specific photoluminescence.
Functional coatings play a critical role in protecting surfaces, extending the lifespan of products, and providing new functionalities like self-cleaning or corrosion resistance. specificpolymers.com The development of polyurethane and hybrid sol-gel coatings, for instance, benefits from the integration of specialized organic molecules. specificpolymers.com The structure of this compound is suitable for use as a monomer or an additive in such formulations, where the hydroxyl group can react to form esters or ethers, integrating it into a polymer chain, while the chlorinated ring system contributes to the final properties of the material.
Table 1: Potential Contributions of this compound in Polymer Formulations
| Feature of this compound | Potential Impact on Polymer/Coating Properties | Example Application Area |
|---|---|---|
| Quinoline Ring System | Enhances thermal stability and mechanical strength. | High-performance coatings for aerospace and automotive industries. |
| Chlorine Substituent | Increases hydrophobicity and potentially imparts flame-retardant properties. | Protective, water-repellent surface coatings. |
| Hydroxyl Group | Provides a reactive site for polymerization and grafting onto surfaces. | Covalent integration into epoxy or polyurethane networks for improved adhesion. specificpolymers.com |
| UV-Absorbing Nature | Can act as a UV stabilizer to prevent photodegradation of the material. | Durable exterior paints and varnishes. |
The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies heavily on materials capable of efficient charge transport and luminescence. wikipedia.orgjmaterenvironsci.com Quinoline derivatives have become cornerstone materials in this technology, most notably in the form of tris(8-hydroxyquinoline) aluminum (Alq3), which is a widely used electron-transporting and light-emitting material in OLEDs. wikipedia.orgresearchgate.netuconn.edu
The potential of this compound in OLEDs lies in its role as a ligand for creating novel organometallic complexes, similar to Alq3. An isomer, 4-chloroquinolin-8-ol, is identified as an Alq3-derived ligand used in the development of new materials for OLEDs. medchemexpress.com By forming a complex with a metal ion such as aluminum (Al³⁺) or iridium (Ir³⁺), a hypothetical complex of this compound could function as an emissive or host material within the OLED device structure. The presence and position of the chloro- and hydroxyl- groups can precisely tune the electronic properties, and therefore the emission color and efficiency, of the resulting complex.
Table 2: Comparison of Alq3 and a Hypothetical this compound Metal Complex for OLEDs
| Property | Tris(8-hydroxyquinoline) aluminum (Alq3) | Hypothetical Tris(this compound) aluminum |
|---|---|---|
| Ligand | 8-Hydroxyquinoline (B1678124) | This compound |
| Common Role in OLED | Electron transport and green light-emitting layer. medchemexpress.com | Potential as a host material or a blue/green shifted emitter. |
| Key Features | Good thermal stability, high fluorescence quantum yield. uconn.edu | Chloro-substitution may alter electron affinity and charge-injection barriers. |
| Potential Advantage | Well-established benchmark material. | Tunable electronic properties for color purity and efficiency optimization. |
Roles in Agricultural Chemistry (e.g., Pesticide and Herbicide Development)
The quinoline nucleus is a well-established pharmacophore in agricultural chemistry. Various derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. smolecule.comevitachem.com The search for new agrochemicals is driven by the need to overcome weed and pest resistance to existing treatments and to develop more environmentally benign solutions. nih.govnih.gov
Derivatives of this compound are utilized in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides. chemimpex.com The biological activity of these compounds is often linked to their ability to interfere with essential biological processes in target organisms. The specific substitution pattern on the quinoline ring is critical for both efficacy and selectivity, ensuring the compound acts on the intended pest while minimizing harm to crops and non-target organisms. awsjournal.org this compound serves as a key starting material or scaffold for creating libraries of new compounds to be screened for potent agrochemical activity.
Table 3: Research on Quinoline Derivatives in Agricultural Chemistry
| Compound Class/Derivative | Application Area | Research Finding | Citation |
|---|---|---|---|
| Ethyl 4-chloroquinoline-3-carboxylate | Pesticides & Herbicides | Used as an intermediate in the formulation of effective agrochemicals. | chemimpex.com |
| 8-Chloro-5-methoxyquinolin-3-ol | Agrochemicals | Investigated for potential use as an agrochemical due to its antifungal properties. | smolecule.com |
| Substituted Quinolines | Fungicides | Quinoline derivatives have shown in vitro antifungal activity, in some cases comparable to or higher than standard fluconazole. | researchgate.net |
Utility in Advanced Analytical Chemistry Methodologies
In synthetic chemistry, the production of complex molecules requires rigorous quality control at each step. Advanced analytical methodologies are essential for characterizing starting materials, monitoring reaction progress, and ensuring the purity of final products. americanpharmaceuticalreview.com this compound, as a reactive intermediate, requires accurate and sensitive analytical methods for its quantification and characterization.
The utility of this compound in analytical chemistry is twofold. First, methods must be developed to analyze this compound itself. Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS), are the preferred methods in the pharmaceutical and chemical industries for their ability to resolve complex mixtures and provide sensitive detection. americanpharmaceuticalreview.com
Second, this compound and its derivatives can be used to develop new analytical methods. For instance, its derivative ethyl 4-chloroquinoline-3-carboxylate is utilized in developing analytical techniques for detecting and quantifying other compounds. chemimpex.com Furthermore, the development of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a similar compound, 7-bromo-5-chloroquinolin-8-ol, highlights the type of advanced analytical procedures that are crucial for studying quinoline-based compounds in various matrices, such as in pharmacokinetic studies. nih.gov Such methods are characterized by high precision, accuracy, and low limits of detection. nih.gov
Table 4: Applicable Analytical Techniques for this compound and its Derivatives
| Analytical Technique | Purpose | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | Robust, versatile, with a wide selection of stationary phases. americanpharmaceuticalreview.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and trace-level quantification in complex matrices. | High sensitivity and specificity, provides structural information. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of chemical identity. | Provides detailed information about the molecular structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., O-H, C-Cl). | Confirms the presence of key chemical bonds in the molecule. |
Vii. Future Research Directions and Emerging Challenges for 4 Chloroquinolin 3 Ol
Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of therapeutic agents is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of their chemical synthesis. For 4-chloroquinolin-3-ol and its analogues, future research is geared towards adopting greener and more efficient synthetic protocols.
Key areas of innovation include:
Ultrasound and Microwave-Assisted Synthesis : Conventional heating methods are increasingly being replaced by alternative energy sources. Ultrasound irradiation has been successfully used for the "click synthesis" of 7-chloroquinoline (B30040) derivatives, offering a greener approach. semanticscholar.org Similarly, ultrasound-assisted Wittig reactions have been developed for synthesizing 3-substituted 4-chloroquinolines, providing high yields under mild conditions. researchgate.net Microwave-assisted one-pot methodologies are also being employed to create complex fused pyrimido[4,5-b]quinolines, significantly reducing reaction times and improving yields. rsc.org
Flow Chemistry : Continuous flow conditions are being explored for the synthesis of functionalized quinolines. worktribe.com This technology allows for safer, more scalable, and highly efficient production by enabling precise control over reaction parameters. The magnesiation of 7-chloroquinolines has been effectively conducted under continuous flow, facilitating easier access to scalable quantities of material. worktribe.com
Green Catalysts and Solvents : There is a growing emphasis on replacing hazardous reagents and solvents. Research has demonstrated the use of environmentally friendly organocatalysts like L-proline in aqueous media for the synthesis of quinoline (B57606) derivatives. rsc.org The use of metal oxide nanoparticles, such as ZrO₂, as a green and reusable catalyst for producing pyrimido[4,5-b]quinolinediones also represents a significant step towards sustainable synthesis. rsc.org
One-Pot, Multi-Component Reactions (MCRs) : MCRs are highly efficient as they allow the construction of complex molecules in a single step, reducing waste and saving time. The synthesis of quinolone-thiazolidinone hybrids has been achieved through a one-pot reaction sequence. mdpi.com These strategies simplify the creation of diverse chemical libraries for biological screening. rsc.orgmdpi.com
Identification and Validation of Novel Biological Targets for Therapeutic Development
While quinolines are known for their antimalarial and antibacterial activities, a primary future goal is to identify and validate new biological targets to broaden their therapeutic scope. The versatility of the this compound scaffold allows for modifications that can tune its activity against various diseases.
Emerging biological targets for quinoline derivatives include:
Bacterial-Specific Proteins : Beyond traditional targets like DNA gyrase, novel proteins are being explored. One quinoline derivative was found to block lipopolysaccharide (LPS) transport by targeting the LptA protein in Gram-negative bacteria, presenting a new mechanism to combat these challenging pathogens. nih.gov
Viral Proteases : The COVID-19 pandemic spurred research into new antivirals. Derivatives of 2-chloroquinoline (B121035) have been investigated as potential dual inhibitors of SARS-CoV-2's main protease (M Pro) and papain-like protease (PL Pro), which are crucial for viral replication.
Cancer-Related Pathways : The role of quinolines in oncology is expanding. Chloroquine (B1663885), a related compound, is a known autophagy inhibitor, a process that cancer cells often use to survive. nih.gov This suggests that derivatives of this compound could be designed to modulate autophagy for anticancer therapy. nih.govmdpi.com Additionally, specific quinolinone analogues have been identified as potent ligands for the Cannabinoid Receptor 2 (CB2R), which is implicated in various physiological processes and is a target for cancer and inflammatory diseases. mdpi.com
Enzymes in Neurodegenerative and Inflammatory Diseases : The quinoline structure is being explored for its ability to inhibit enzymes like cholinesterases (AChE/BChE) and lipoxygenase (LOX). mdpi.comopenmedicinalchemistryjournal.com Derivatives have shown selective inhibition of these enzymes, indicating potential for treating Alzheimer's disease and inflammatory conditions. mdpi.comopenmedicinalchemistryjournal.com
| Derivative Class | Identified Biological Target | Potential Therapeutic Area | Source |
|---|---|---|---|
| Oxazino Quinoline | Lipopolysaccharide (LPS) Transport Protein (LptA) | Antibacterial (Gram-negative) | nih.gov |
| 2-Chloroquinoline | SARS-CoV-2 M Pro and PL Pro | Antiviral | |
| Quinolone-3-carboxamide | Cannabinoid Receptor 2 (CB2R) | Anticancer, Anti-inflammatory | mdpi.com |
| Chloroquine (related quinoline) | Autophagy Pathway | Anticancer | nih.gov |
| Chromone-linked Quinoline | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | openmedicinalchemistryjournal.com |
| Carboxamide Analogues | Lipoxygenase (LOX) | Anti-inflammatory | mdpi.com |
Integration of Advanced Computational Approaches for Rational Drug Design
The design of new drugs is no longer a process of trial and error. Advanced computational methods are now integral to the rational design of potent and selective therapeutic agents, saving significant time and resources. sysrevpharm.orgacs.org For this compound derivatives, these in silico tools are crucial for predicting molecular interactions and guiding synthetic efforts.
Key computational techniques being integrated include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. sysrevpharm.org It has been used to visualize how quinoline derivatives fit into the active sites of bacterial LptA and Topoisomerase IV, helping to explain their dual-target mechanism. nih.gov Docking studies are also used to clarify the binding modes of novel antifungal quinoline-thiazole derivatives. dokumen.pub
Virtual Screening (VS) : VS involves computationally screening large libraries of compounds to identify those most likely to bind to a drug target. sysrevpharm.org This approach accelerates the discovery of novel lead compounds from vast chemical databases, focusing laboratory efforts on the most promising candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov These models help researchers understand which chemical properties are most important for a drug's function and allow for the design of new derivatives with enhanced potency.
Molecular Dynamics (MD) Simulations : MD simulations provide detailed information about the movement and interaction of a ligand within a protein's binding site over time. sysrevpharm.org This helps in assessing the stability of the ligand-protein complex and provides insights that are not available from static docking poses. dokumen.pub
De Novo Design : These computational methods build novel molecular structures from scratch with desired pharmacological properties, offering a pathway to entirely new chemical entities based on the this compound scaffold. nih.gov
Multi-Disciplinary Approaches for Expanding Applications of this compound
The full therapeutic potential of this compound can only be unlocked through the convergence of multiple scientific disciplines. The siloed approach to drug discovery is becoming obsolete, replaced by integrated strategies that combine expertise from different fields.
Future research will increasingly rely on a multi-disciplinary workflow:
Computational Chemistry & Bioinformatics : To identify potential biological targets and design focused libraries of derivatives in silico. acs.orgnih.gov
Synthetic & Medicinal Chemistry : To efficiently synthesize the designed compounds using innovative and sustainable methods. researchgate.netrsc.org
Pharmacology & Molecular Biology : To perform in vitro and in vivo testing to evaluate the biological activity, efficacy, and mechanism of action of the new derivatives. nih.govmdpi.com
Structural Biology : To determine the crystal structures of derivatives bound to their targets, providing definitive proof of the binding mode and guiding further optimization.
This synergistic relationship is evident in recent studies that combine chemical synthesis, biological evaluation against cancer cell lines, and enzymatic assays, or those that pair synthesis with antibacterial screening and molecular docking to validate the findings. nih.govmdpi.com Such collaborations are essential for translating a promising chemical scaffold into a viable therapeutic agent.
Strategies for Overcoming Efficacy and Selectivity Challenges in Derivative Design
A major hurdle in drug development is achieving high efficacy against the intended target while minimizing off-target effects that can lead to toxicity. For this compound derivatives, overcoming challenges related to potency, selectivity, and pharmacokinetics is a primary focus of future research.
Key strategies include:
Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are fundamental to understanding how specific structural modifications influence biological activity. For instance, in a series of quinoline-thiazole derivatives, it was found that substitutions at specific positions on an attached phenyl ring could dramatically increase or decrease antifungal activity and selectivity against different Candida species. dokumen.pub Understanding these relationships allows for the rational design of more potent and selective compounds. dokumen.pub
Molecular Hybridization : This strategy involves combining the this compound scaffold with another pharmacologically active molecule to create a single hybrid compound. This can lead to agents with dual mechanisms of action, which can enhance efficacy and potentially overcome drug resistance. nih.gov A quinoline-quinolone hybrid, for example, was designed to target both LptA and Topoisomerase IV in bacteria, resulting in broad-spectrum activity. nih.gov
Pharmacokinetic Optimization : A compound's therapeutic potential is highly dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future design strategies must consider factors like lipophilicity and molecular size to ensure good bioavailability and tissue penetration while managing metabolic stability to achieve a suitable half-life.
Targeting Selectivity : Achieving selectivity is crucial, for example, in cancer therapy to kill tumor cells without harming healthy ones, or in antimicrobial therapy to target the pathogen's enzymes over human ones. Research on quinolinyl-chromone derivatives has shown that specific substituents can be used to tune the selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is important for designing drugs with fewer side effects. openmedicinalchemistryjournal.com
| Derivative Series | Structural Modification | Impact on Activity/Selectivity | Source |
|---|---|---|---|
| Quinoline-Thiazole | Meta-position substitution with a group capable of hydrogen bonding | 8-fold increase in antifungal activity | dokumen.pub |
| Quinoline-Thiazole | Replacing a phenyl ring with a naphthalene-1-yl moiety | 64-fold increase in antifungal activity | dokumen.pub |
| Quinolinyl-Chromone | 2,3-dihydrobenzo[b]1,4-dioxin-6-yl substituent | High potency and selectivity for Butyrylcholinesterase (BChE) | openmedicinalchemistryjournal.com |
| 7-chloroquinoline hybrids | Incorporation of a thioxopyrimidinone ring | Increased antimalarial activity | semanticscholar.org |
| General Quinoline | Molecular hybridization (e.g., with quinolone) | Creation of dual-target agents to improve efficacy and combat resistance | nih.gov |
Q & A
Q. What spectroscopic techniques are essential for confirming the structural identity of 4-Chloroquinolin-3-ol?
To confirm the structure of this compound, researchers should employ a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify proton environments and carbon frameworks. The chlorine atom’s electron-withdrawing effect will cause distinct splitting patterns in aromatic regions .
- Infrared (IR) Spectroscopy : Look for characteristic absorption bands corresponding to the hydroxyl (-OH) stretch (~3200–3600 cm) and C-Cl bonds (~550–850 cm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 163.604 for CHClN) and fragmentation patterns to verify the molecular formula .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if ventilation is insufficient .
- Handling Precautions : Avoid inhalation of dust and work in a fume hood. Store the compound away from oxidizers and moisture .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. How can researchers validate synthetic routes for this compound?
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation. Compare retention times with known standards .
- Yield Optimization : Vary catalysts (e.g., Lewis acids) and reaction temperatures to maximize efficiency. Document deviations using Design of Experiments (DoE) frameworks .
- Purity Assessment : Characterize the final product via melting point analysis and elemental composition (CHNS/O) to ensure ≥95% purity .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields of this compound be resolved?
- Root-Cause Analysis : Compare reaction conditions (solvent polarity, catalyst loading) across studies. For example, Menasra et al. (2005) achieved 78% yield using DMF as a solvent, while Benzerka et al. (2008) reported 65% in toluene due to reduced solubility .
- Controlled Replication : Reproduce conflicting protocols under identical conditions to isolate variables (e.g., moisture levels, reagent purity) .
- Advanced Characterization : Use X-ray crystallography to confirm structural homogeneity, as polymorphic variations may affect yield calculations .
Q. What strategies improve the separation of this compound from quinoline derivatives in HPLC analysis?
- Column Selection : Use a C18 reverse-phase column with a pore size ≤100 Å to enhance resolution .
- Mobile Phase Optimization : Adjust pH (e.g., 2.5–3.5 with 0.1% formic acid) and gradient elution (acetonitrile/water) to reduce peak tailing .
- Detection Parameters : Set UV detection to 254 nm, where chloroquinoline derivatives exhibit strong absorbance .
Q. How can researchers address conflicting biological activity data for this compound analogs?
- Meta-Analysis : Compile dose-response curves from multiple studies to identify outliers. For example, discrepancies in IC values may arise from cell line variability (e.g., HeLa vs. HEK293) .
- Computational Modeling : Perform molecular docking to assess binding affinity consistency across protein targets (e.g., kinase inhibitors) .
- Batch-to-Batch Consistency : Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to rule out decomposition artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
